

# Chemical and physical properties of AVE 0991 sodium salt

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321

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## In-Depth Technical Guide: AVE 0991 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacological actions, and experimental applications of **AVE 0991 sodium salt**. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

## Core Chemical and Physical Properties

**AVE 0991 sodium salt** is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.<sup>[1][2][3]</sup> Its chemical and physical characteristics are summarized below.

Property	Value	Citation(s)
IUPAC Name	N-[(ethylamino)carbonyl]-3-[4-[(5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)-2-thiophenesulfonamide, monosodium salt	[4]
CAS Number	306288-04-0	[2]
Molecular Formula	C29H31N4NaO5S2	[4]
Molecular Weight	602.70 g/mol	[5]
Appearance	Solid, White to yellow	[1]
Melting Point	Not available in the reviewed literature.	
Solubility	Soluble in DMSO ( $\geq 55$ mg/mL). Soluble in saline when prepared with co-solvents like PEG300 and Tween-80.[1]	[1]
Storage (Powder)	Recommended storage at -20°C for up to 3 years.	[1]
Storage (In Solvent)	Store at -80°C for up to 2 years or -20°C for up to 1 year to prevent degradation from freeze-thaw cycles.	[1]

## Pharmacological Profile and Mechanism of Action

AVE 0991 is a potent mimic of the endogenous peptide Angiotensin-(1-7), a key component of the protective arm of the Renin-Angiotensin System (RAS). It exerts its effects primarily by activating the G protein-coupled receptor Mas.

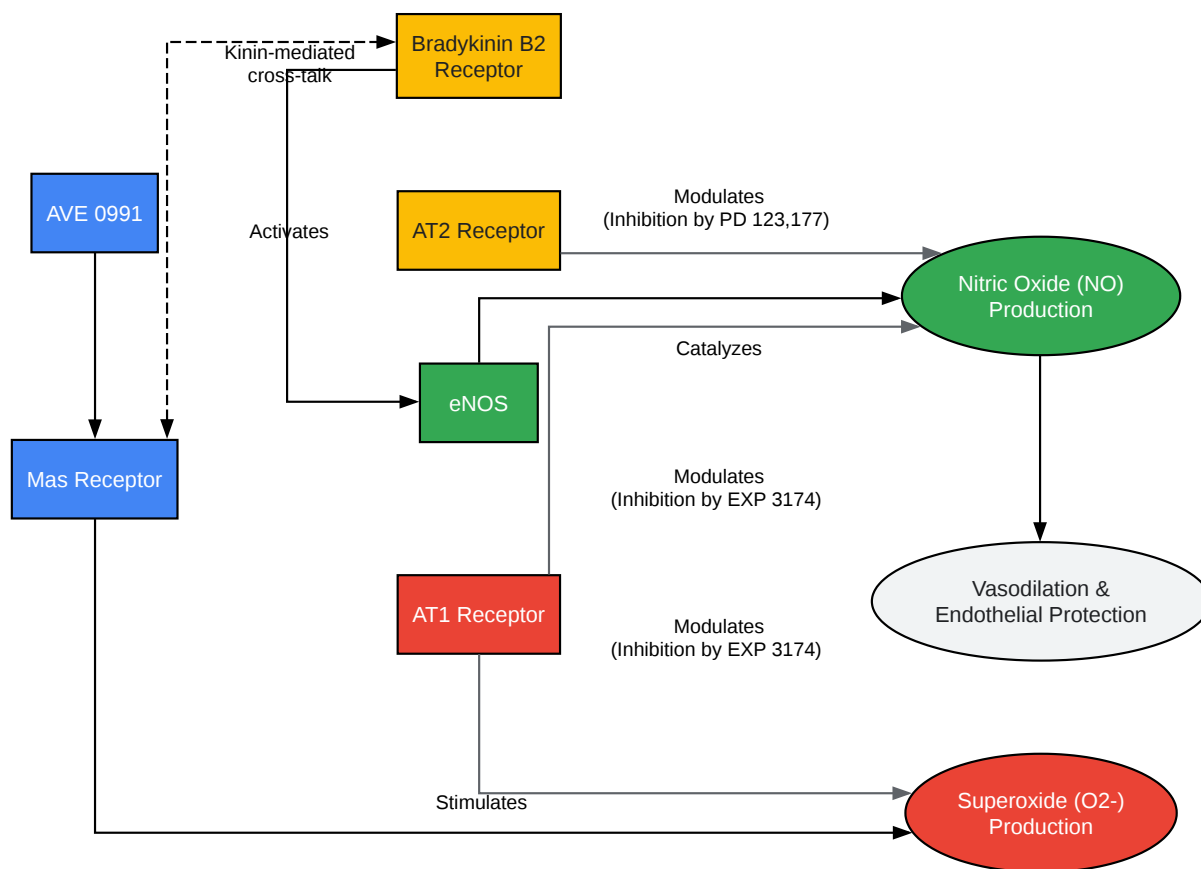
## Receptor Binding and Activity

The following table summarizes key quantitative measures of AVE 0991's pharmacological activity.

Parameter	Value	Cell/Tissue System	Citation(s)
IC50 vs. [125I]-Ang-(1-7) Binding	21 ± 35 nM	Bovine Aortic Endothelial Cell (BAEC) Membranes	[1]
IC50 vs. [125I]-Ang-(1-7) Binding	47.5 nM	Mas-transfected Monkey Kidney (COS) Cells	[4]
Peak NO Release (at 10 µM)	295 ± 20 nM	Bovine Aortic Endothelial Cells (BAECs)	[1]
Peak O2- Release (at 10 µM)	18 ± 2 nM	Bovine Aortic Endothelial Cells (BAECs)	[1]

## Signaling Pathways

AVE 0991 activation of the Mas receptor initiates a signaling cascade that counteracts the classical Angiotensin II/AT1 receptor axis. The primary mechanism involves the stimulation of nitric oxide (NO) synthase, leading to increased production of bioactive NO. This effect is significantly greater than that produced by Ang-(1-7) itself.[1] The signaling is complex and appears to involve interactions with the bradykinin B2 receptor and is modulated by Angiotensin II AT1 and AT2 receptors. In pathological conditions like liver cirrhosis, AVE 0991 has been shown to upregulate vasodilating pathways (p-eNOS, iNOS) and downregulate vasoconstrictive pathways (ROCK, p-Moesin).



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### AVE 0991 Signaling Pathway

## Experimental Protocols

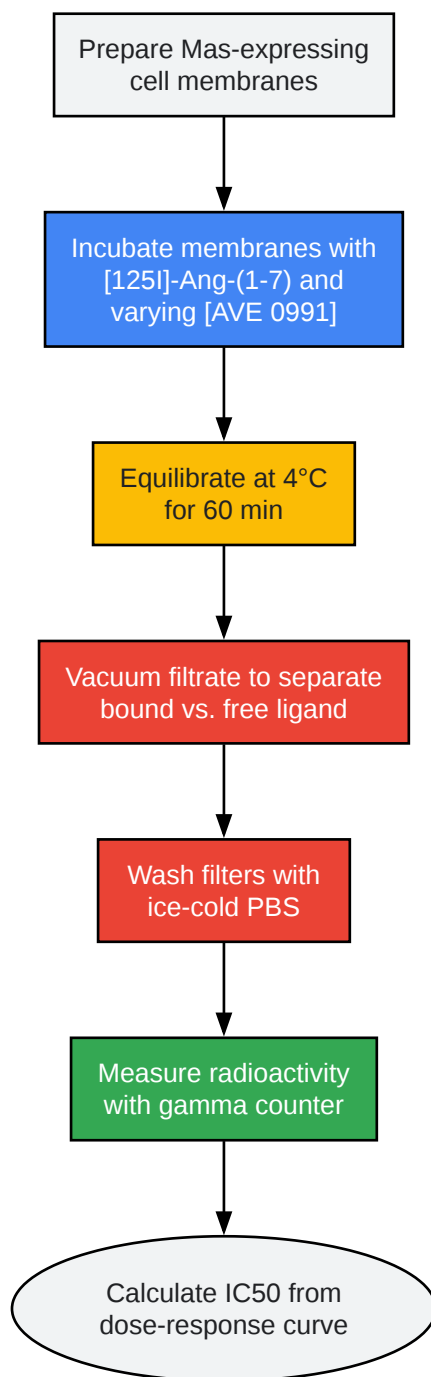
Detailed methodologies for key experiments involving AVE 0991 are provided below.

### Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (IC<sub>50</sub>) of AVE 0991 for the Mas receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

- Preparation of Membranes: Isolate cell membranes from Mas-expressing cells (e.g., bovine aortic endothelial cells or Mas-transfected COS cells).[\[1\]](#)
- Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of [<sup>125</sup>I]-Ang-(1-7) (e.g., 10 nmol/L).
- Competition: Add increasing concentrations of unlabeled AVE 0991 (or unlabeled Ang-(1-7) for comparison) to the wells.
- Equilibration: Incubate the mixture for 60 minutes at 4°C to reach binding equilibrium.[\[1\]](#)
- Separation: Terminate the reaction by rapid vacuum filtration through Durapore filters (0.65 µm) to separate bound from free radioligand.
- Washing: Wash the filters three times with ice-cold PBS to remove non-specifically bound radioligand.
- Detection: Measure the radioactivity retained on the filters using a gamma counter.[\[1\]](#)
- Analysis: Calculate the IC<sub>50</sub> value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.



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#### Radioligand Binding Assay Workflow

## Measurement of NO and O<sub>2</sub>- Release from Endothelial Cells

This protocol uses electrochemical nanosensors to directly and simultaneously measure the release of nitric oxide (NO) and superoxide (O<sub>2</sub><sup>-</sup>) from cultured endothelial cells upon stimulation with AVE 0991.

#### Methodology:

- **Cell Culture:** Grow primary bovine aortic endothelial cells (BAECs) to confluence in 6-well plates.
- **Sensor Placement:** Position selective electrochemical nanosensors on the surface of the BAECs to measure real-time concentrations of NO and O<sub>2</sub><sup>-</sup>.
- **Stimulation:** Inject a known concentration of AVE 0991 (e.g., 10 µmol/L) into the well.
- **Data Acquisition:** Record the amperometric response from the nanosensors over time to capture the kinetics of NO and O<sub>2</sub><sup>-</sup> release.
- **Specificity Control (Optional):** Pre-incubate cells with specific inhibitors (e.g., the Mas receptor antagonist A-779, AT1/AT2 antagonists, or an eNOS inhibitor) for 20 minutes before AVE 0991 stimulation to investigate the signaling pathway.
- **Analysis:** Determine the peak concentration and rate of release for both NO and O<sub>2</sub><sup>-</sup> from the recorded amperograms.

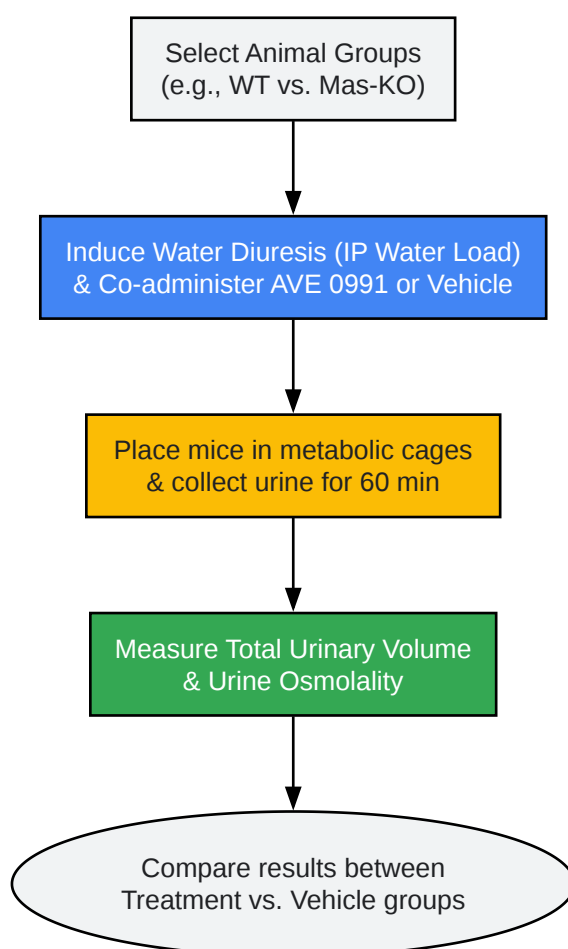
## In Vivo Assessment of Antidiuretic Effect in Mice

This protocol evaluates the physiological effect of AVE 0991 on water diuresis and urine osmolality in a mouse model.<sup>[1]</sup>

#### Methodology:

- **Animal Model:** Use wild-type (e.g., C57BL/6) and, for specificity, Mas-knockout mice.<sup>[1]</sup>
- **Water Loading:** Induce water diuresis by administering an intraperitoneal injection of water (0.05 mL/g body weight).
- **Treatment Administration:** In the same injection, administer either AVE 0991 (e.g., 0.58 nmol/g) or the vehicle control.<sup>[1]</sup>

- Urine Collection: Place mice in metabolic cages and collect urine for a defined period (e.g., 60 minutes).[1]
- Measurement: Measure the total urinary volume collected.[1]
- Osmolality: Determine the osmolality of the collected urine samples using an osmometer.[1]
- Analysis: Compare the urinary volume and osmolality between the AVE 0991-treated group and the vehicle-treated group to determine the antidiuretic effect.



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#### In Vivo Antidiuretic Study Workflow

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AVE-0991 (sodium salt) - Product Type - CAT N°: 35375 [bertin-bioreagent.com]
- 4. 化合物 AVE 0991 sodium salt[T14354|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]
- 5. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Chemical and physical properties of AVE 0991 sodium salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800321#chemical-and-physical-properties-of-ave-0991-sodium-salt]

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